molecular formula C10H10O2 B15146279 3,5-Dimethylbenzofuran-2(3H)-one

3,5-Dimethylbenzofuran-2(3H)-one

Cat. No.: B15146279
M. Wt: 162.18 g/mol
InChI Key: LUNLYCSGQMMIMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-3H-1-BENZOFURAN-2-ONE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . Another approach involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-3H-1-BENZOFURAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

3,5-DIMETHYL-3H-1-BENZOFURAN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3,5-dimethyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C10H10O2/c1-6-3-4-9-8(5-6)7(2)10(11)12-9/h3-5,7H,1-2H3

InChI Key

LUNLYCSGQMMIMI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)C)OC1=O

Origin of Product

United States

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